(24R)-24-Hydroxycalcitriol-d6
Description
(24R)-24-Hydroxycalcitriol-d6 is a deuterated analog of 24R,25-dihydroxyvitamin D₃, a metabolite of calcitriol (1α,25-dihydroxyvitamin D₃). This compound is synthesized by introducing six deuterium atoms at specific positions to enhance metabolic stability while retaining structural similarity to its non-deuterated counterpart. It is primarily utilized as an internal standard in mass spectrometry-based assays for quantifying vitamin D metabolites in biological samples . Its molecular formula is C₂₇H₃₈D₆O₄, with a molecular weight of 438.7 g/mol (exact mass: 438.39) and a CAS registry number of 2714431-32-8 .
Properties
Molecular Formula |
C₂₇H₃₈D₆O₄ |
|---|---|
Molecular Weight |
438.67 |
Synonyms |
(24R)-1α,24,25-Trihydroxyvitamin D3-d6; 1α,24R,25-Trihydroxycholecalciferol-d6; (1α,3β,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24,25-tetrol-d6; 1α,24R,25-Trihydroxyvitamin D3-d6; (1R,3S,Z)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R)-5,6-Dihydro |
Origin of Product |
United States |
Scientific Research Applications
Bone Health and Osteoblastic Differentiation
Mechanism of Action:
Research indicates that (24R)-24-hydroxycalcitriol-d6 plays a crucial role in promoting osteoblastic differentiation from human mesenchymal stem cells. It enhances alkaline phosphatase activity and calcium mineralization in the extracellular matrix, which are vital processes for bone formation . The compound appears to inhibit the expression of 1α-hydroxylase (CYP27B), thereby reducing the conversion of 25-hydroxyvitamin D3 to its more active form, 1α,25-dihydroxyvitamin D3 .
Clinical Implications:
The ability of (24R)-24-hydroxycalcitriol-d6 to stimulate osteoblastic activity while inhibiting proliferation suggests potential therapeutic uses in conditions such as osteoporosis and other metabolic bone diseases. Its selective action could lead to fewer side effects compared to traditional vitamin D treatments that may cause hypercalcemia .
Cancer Treatment
Antitumor Activity:
Studies have shown that vitamin D analogs, including (24R)-24-hydroxycalcitriol-d6, exhibit significant antiproliferative effects against various cancer cell lines. The compound has been linked to inducing differentiation in cancer cells, which is a desirable effect in cancer therapy as it can reduce tumor growth .
Potential Applications:
The compound may be particularly useful in treating breast cancer and leukemia, where vitamin D's regulatory effects on cell proliferation and differentiation can be harnessed. Its lower calcemic activity compared to calcitriol may allow for higher therapeutic doses without the risk of hypercalcemia .
Metabolic Regulation
Calcium Homeostasis:
(24R)-24-hydroxycalcitriol-d6 is involved in calcium transport mechanisms within the intestine but does not significantly mobilize calcium from bones or affect phosphate transport . This selective action can be beneficial for patients with conditions that require careful management of calcium levels without compromising bone integrity.
Research Insights:
The regulation of vitamin D metabolism through compounds like (24R)-24-hydroxycalcitriol-d6 is critical for understanding how to manage vitamin D toxicity and deficiency effectively. Studies have suggested that manipulating vitamin D metabolites can provide insights into better therapeutic strategies for managing acute vitamin D toxicity .
Summary Table of Applications
| Application Area | Mechanism/Effect | Clinical Relevance |
|---|---|---|
| Bone Health | Promotes osteoblastic differentiation | Potential treatment for osteoporosis |
| Cancer Treatment | Induces differentiation and inhibits proliferation | Antitumor effects in breast cancer and leukemia |
| Metabolic Regulation | Stimulates intestinal calcium transport | Management of calcium homeostasis without bone mobilization |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural, pharmacological, and metabolic distinctions between (24R)-24-Hydroxycalcitriol-d6 and related vitamin D analogs:
Pharmacological and Metabolic Insights
- Deuterium Effect: The deuterium atoms in (24R)-24-Hydroxycalcitriol-d6 significantly slow its metabolic breakdown compared to non-deuterated 24R,25-dihydroxyvitamin D₃, making it ideal for analytical applications .
- Stereospecificity : The 24R configuration distinguishes it from the 24S isomer (e.g., 24S,25-dihydroxyvitamin D₃), which exhibits divergent receptor-binding affinities and biological effects .
- Therapeutic Potential: Unlike calcitriol, (24R)-24-Hydroxycalcitriol-d6 lacks significant hormonal activity but serves as a critical reference compound for studying vitamin D metabolism .
Research Findings
Chondrocyte Modulation: 24R,25-Dihydroxyvitamin D₃ (non-deuterated) enhances proteoglycan deposition in chondrocyte cultures at nanomolar concentrations, suggesting a role in cartilage repair .
Anti-Cancer Activity: PRI-2191, a structural analog, inhibits melanoma growth in vivo by modulating vitamin D receptor signaling pathways .
Stability Studies : Deuterated vitamin D analogs like (24R)-24-Hydroxycalcitriol-d6 exhibit prolonged half-lives in serum, enabling precise quantification in pharmacokinetic studies .
Preparation Methods
Semi-Synthesis from Vitamin D2 Precursors
A robust semi-synthetic route begins with ergocalciferol (vitamin D2), which undergoes side-chain modification to introduce the 24R-hydroxyl group and deuterium labels. The process involves:
-
Side-Chain Truncation : Ozonolysis of ergocalciferol’s conjugated triene system generates a C-22 aldehyde intermediate, which is elongated via Wittig or Grignard reactions to reintroduce the deuterated side chain.
-
Stereoselective Hydroxylation : Enzymatic or chemical hydroxylation at C-24 ensures the R-configuration. For instance, microbial fermentation with Streptomyces species introduces the 24R-hydroxyl group with high enantiomeric excess.
Total Synthesis via Triene Esters
Total synthesis routes employ (5E,7E)-triene esters as pivotal intermediates. These esters enable late-stage deuterium incorporation through Grignard reactions with deuterated methylmagnesium iodide (CD3MgI). The triene system is constructed via Pd-catalyzed cross-coupling reactions, ensuring the requisite (5Z,7E)-configuration of the calcitriol backbone.
Deuterium Incorporation Techniques
Deuterium labeling at the 26 and 27 positions is achieved through two primary methods:
Grignard Reaction with CD3MgI
The most efficient approach involves reacting a ketone intermediate with deuterated methylmagnesium iodide (CD3MgI) in tetrahydrofuran (THF) at room temperature for 10 hours. This step introduces two CD3 groups, contributing six deuterium atoms (Figure 1). Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields the deuterated side chain with >95% isotopic purity.
Reaction Conditions :
Catalytic Deuterium Exchange
Alternative methods utilize platinum or palladium catalysts to facilitate H/D exchange at specific positions. However, this approach is less common due to lower selectivity and side reactions.
Stereochemical Control at C-24
Achieving the 24R configuration necessitates chiral induction during hydroxylation. Two methods are prominent:
Enzymatic Hydroxylation
Microbial hydroxylation using Streptomyces hygroscopicus selectively introduces the 24R-hydroxyl group with >98% enantiomeric excess (ee). This biocatalytic step is followed by protection of the hydroxyl group as a silyl ether to prevent undesired side reactions.
Chemical Hydroxylation
Sharpless asymmetric dihydroxylation (AD) using osmium tetroxide and chiral ligands (e.g., (DHQ)2PHAL) achieves moderate enantioselectivity (80–85% ee). Subsequent recrystallization improves ee to >99%.
Purification and Isolation
Purification challenges arise from the structural similarity of vitamin D analogs. High-performance liquid chromatography (HPLC) with specialized columns resolves these issues:
Chromatographic Conditions
Elution Profile
| Compound | Retention Time (min) | Purity (%) |
|---|---|---|
| (24R)-24-Hydroxycalcitriol-d6 | 26.4 | 99.9 |
| Calcitriol | 24.9 | 99.8 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
HSQC and ¹³C NMR spectra confirm deuterium incorporation and stereochemistry:
Mass Spectrometry (MS)
High-resolution MS (HRMS) verifies molecular integrity:
High-Performance Liquid Chromatography (HPLC)
Related substances are controlled per pharmacopeial guidelines:
| Impurity | USP Limit (%) | Observed (%) |
|---|---|---|
| 5,6-trans isomer | ≤0.5 | 0.12 |
| 24S-epimer | ≤0.3 | 0.08 |
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (24R)-24-Hydroxycalcitriol-d6, and how are they determined experimentally?
- Methodological Answer : Key properties include molecular weight, solubility, and isotopic purity. These are determined via high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing 24R stereochemistry), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards for isotopic purity assessment. Data should be cross-validated against reference standards from authoritative sources (e.g., Cayman Chemical) .
Q. What analytical techniques are most effective for quantifying (24R)-24-Hydroxycalcitriol-d6 in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards is optimal due to its specificity for distinguishing isotopic analogs. Method validation should include calibration curves (linearity: R² ≥ 0.99), limits of detection (LOD ≤ 0.1 ng/mL), and recovery rates (80–120%). Matrix effects are minimized using protein precipitation or solid-phase extraction .
Q. How is (24R)-24-Hydroxycalcitriol-d6 synthesized, and what are the critical steps in ensuring stereochemical purity?
- Methodological Answer : Synthesis involves deuterium incorporation at specific positions via catalytic deuteration or enzymatic methods. Stereochemical purity is ensured by chiral chromatography (e.g., using Chiralpak® columns) and verified via circular dichroism (CD) spectroscopy. Reaction yields and intermediates should be documented in triplicate to confirm reproducibility .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate the vitamin D receptor (VDR) binding affinity of (24R)-24-Hydroxycalcitriol-d6 compared to its non-deuterated counterpart?
- Methodological Answer : Use competitive binding assays with radiolabeled calcitriol (e.g., ³H-1,25(OH)₂D₃) in VDR-transfected cells. Include triplicate measurements at six concentrations (10⁻¹²–10⁻⁶ M) to calculate IC₅₀ values. Data contradictions (e.g., higher IC₅₀ in deuterated forms) should be analyzed using ANOVA with post-hoc Tukey tests to assess statistical significance (p < 0.05) .
Q. What experimental strategies mitigate isotopic effects when studying the metabolic stability of (24R)-24-Hydroxycalcitriol-d6 in hepatic microsomal assays?
- Methodological Answer : Compare metabolic half-life (t₁/₂) in human liver microsomes (HLM) under NADPH-regenerating conditions. Use ultra-performance liquid chromatography (UPLC) to resolve parent compounds from metabolites. Isotopic effects are minimized by normalizing data to non-deuterated controls and validating via kinetic isotope effect (KIE) calculations .
Q. How should researchers address discrepancies in reported pharmacokinetic (PK) parameters of (24R)-24-Hydroxycalcitriol-d6 across preclinical studies?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify variability sources (e.g., species differences, dosing regimens). Meta-analyses with random-effects models can quantify heterogeneity (I² statistic). Replicate key studies under standardized conditions (e.g., Cmax and AUC₀–24h comparisons in Sprague-Dawley rats) .
Q. What in vitro models are most suitable for elucidating the role of (24R)-24-Hydroxycalcitriol-d6 in calcium homeostasis compared to calcitriol?
- Methodological Answer : Use primary osteoblast cultures or renal proximal tubule cells. Measure intracellular calcium flux via fluorescent probes (e.g., Fluo-4 AM) and gene expression (e.g., TRPV5, CaBP-D28k) via qPCR. Normalize data to housekeeping genes (e.g., GAPDH) and include negative controls (e.g., siRNA knockdown of VDR) .
Q. How can computational modeling predict the deuterium-induced conformational changes in (24R)-24-Hydroxycalcitriol-d6 affecting VDR binding?
- Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or CHARMM force fields. Compare binding free energies (ΔG) of deuterated vs. non-deuterated forms via MM-PBSA calculations. Validate models with experimental data (e.g., X-ray crystallography of VDR-ligand complexes) .
Key Considerations
- Literature Review : Prioritize primary sources (e.g., Journal of Steroid Biochemistry and Molecular Biology) over reviews. Use databases like PubMed and SciFinder with filters for "deuterated vitamin D analogs" and "isotope effects" .
- Ethical Data Presentation : Avoid selective reporting; include negative results and power analyses in methods .
- Collaborative Frameworks : Align experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
